Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride
Description
This compound is a bicyclic pyrrolidine derivative featuring a cyclopenta[c]pyrrole core with a methyl ester group at the 3a-position and a hydrochloride counterion. Its molecular formula is C₉H₁₆NO₂·HCl, derived from the esterification of the parent carboxylic acid, (3aR,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid (CAS 1443148-29-5) . The stereochemistry (3aR,6aR) confers rigidity to the bicyclic system, which may influence binding affinity in biological applications. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXJEOECUVGJM-KUSKTZOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article will explore its biological activity through various studies and findings.
- Molecular Formula : C₉H₁₆ClN₁O₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 2089245-54-3
The compound's biological activity is primarily attributed to its interaction with specific proteins and enzymes in the body. Its structure allows it to act as an antagonist or inhibitor against various molecular targets. For instance, related compounds have shown the ability to inhibit the interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR), which is crucial for metabolic regulation. Elevated levels of RBP4 are associated with insulin resistance and obesity, making this mechanism particularly relevant in metabolic disorders .
Antagonistic Effects
Research has demonstrated that this compound can significantly lower serum RBP4 levels in animal models. In studies involving rodent subjects, acute and chronic oral dosing resulted in over 85% reduction of serum RBP4 levels . This reduction suggests a potential application in treating conditions related to insulin resistance.
Analgesic Activity
A study investigating related pyrrole compounds indicated that they exhibit analgesic properties. The analgesic activity was assessed using the Paw Pressure test (Randall–Selitto test), showing promising results for compounds similar to methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole . This suggests that the compound may have applications in pain management.
Case Studies
-
Rodent Studies on RBP4 Levels :
- Objective : To evaluate the effect of the compound on serum RBP4 levels.
- Methodology : Oral administration in acute and chronic dosing regimens.
- Results : Over 85% reduction in serum RBP4 levels was observed.
- : The compound may help manage metabolic disorders linked to insulin resistance.
-
Analgesic Activity Assessment :
- Objective : To assess the analgesic properties of related pyrrole compounds.
- Methodology : Paw Pressure test conducted on various synthesized compounds.
- Results : All newly synthesized bioconjugates exhibited analgesic activity; however, free pyrrole acids showed superior effects.
- : Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole derivatives may be promising candidates for pain relief applications .
Summary of Findings
| Study Focus | Key Findings | Potential Applications |
|---|---|---|
| RBP4 Interaction | Significant reduction in serum RBP4 levels | Treatment of insulin resistance |
| Analgesic Activity | Demonstrated analgesic effects in rodent models | Pain management therapies |
Comparison with Similar Compounds
Methyl 1-Methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate
- Molecular Formula: C₂₄H₂₃NO₃
- Key Features: A naphthalene-fused chromeno-pyrrole system with a phenyl substituent. Dihedral angle between naphthalene and phenyl rings: 76.82°, indicating significant steric hindrance . Crystal Data: Monoclinic, space group P2₁/n, with unit cell parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, β = 111.530° .
- Comparison :
(3aR,6aR)-3,3-Dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole
- Molecular Formula : C₉H₁₇N
- Key Features :
- Comparison :
3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole Hydrochloride
- Molecular Formula: Not explicitly stated, but likely includes an oxadiazole ring and cyclopropylmethyl group.
- Key Features: Incorporates a 1,2,4-oxadiazole moiety, known for metabolic stability in drug design. Safety protocols (e.g., P210: "Keep away from heat/sparks") suggest reactivity or flammability concerns .
- Cyclopropylmethyl substituent may alter pharmacokinetic profiles (e.g., half-life) .
Ethyl (3aR,6aS)-2,2-dioxo-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₄NO₄S·HCl (estimated).
- Key Features: Sulfur-containing thieno-pyrrole system with a dioxo group. Ethyl ester instead of methyl, affecting hydrolysis rates .
- Ethyl ester may confer slower metabolic degradation compared to the methyl ester in the target compound .
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The cyclopenta[c]pyrrole core’s stereochemistry and substituent effects (e.g., ester vs. oxadiazole) warrant further exploration for drug discovery .
- Data Limitations : Physical properties (e.g., melting point, solubility) for many analogs remain unreported, hindering direct comparisons .
- Safety Profiles : Compounds with oxadiazole or cyclopropyl groups may require specialized handling protocols, necessitating additional toxicological studies .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR can confirm protonation at the pyrrolidine nitrogen (e.g., downfield shifts in NH signals) and ester group integrity.
- X-ray Diffraction : Resolves crystal packing and salt formation, as seen in studies of related compounds with monoclinic (P21/n) space groups and hydrogen-bonded networks .
- HPLC-MS : Validates purity and molecular weight, particularly for detecting residual solvents or unreacted intermediates.
How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?
Advanced
Discrepancies often arise from polymorphic forms or impurities. For example, variations in melting points may stem from different crystal habits (e.g., solvent-free vs. solvated forms). To resolve this:
Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
Re-crystallize under varied conditions (e.g., slow evaporation vs. anti-solvent addition) .
Compare experimental solubility with computational predictions (e.g., logS = -5.812 in ) to assess hydration effects .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation.
- Handling : Use PPE (gloves, face shields) and work in fume hoods to avoid inhalation or dermal exposure. Avoid aqueous environments unless necessary for salt stability .
- Stability Monitoring : Conduct periodic FT-IR and NMR checks to detect ester hydrolysis or amine oxidation.
How can computational chemistry aid in predicting the biological activity of this compound?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with cyclopenta-pyrrolidine-binding pockets).
- ADMET Profiling : Predict logP (5.231), topological polar surface area (73.49 Ų), and hydrogen-bonding capacity to assess permeability and bioavailability .
- QSAR Models : Correlate structural features (e.g., trifluoromethyl groups in ) with activity data from analogous inhibitors .
What strategies optimize the yield of the hydrochloride salt during synthesis?
Q. Advanced
Counterion Exchange : Use ion-exchange resins or aqueous HCl washes to ensure complete protonation of the pyrrolidine nitrogen.
pH Control : Maintain reaction pH < 2 during salt precipitation to avoid freebase formation.
Solvent Selection : Polar solvents (e.g., ethanol/water) enhance salt solubility, while anti-solvents (e.g., diethyl ether) improve crystallization efficiency .
How do intermolecular interactions influence the compound’s crystallographic behavior?
Advanced
Weak C–H⋯O and C–H⋯π interactions dominate crystal packing, as observed in monoclinic systems (a = 13.2332 Å, β = 111.530°) . Hydrogen-bond donor/acceptor ratios (e.g., from ’s 2 H-bond donors) affect lattice stability. Thermal ellipsoid analysis in refinement software (e.g., SHELXL) can quantify atomic displacement parameters to assess dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
